1-{[1,1'-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride
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Overview
Description
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride is an organic compound that features a biphenyl group and a trifluoroethylamine moiety
Preparation Methods
The synthesis of 1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride typically involves multiple steps, starting from biphenyl derivatives. One common synthetic route includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the formation of a biphenyl derivative through a coupling reaction such as the Suzuki-Miyaura coupling, which uses palladium catalysts to couple aryl halides with aryl boronic acids.
Introduction of Trifluoroethylamine Group: The next step involves the introduction of the trifluoroethylamine group. This can be achieved through nucleophilic substitution reactions where a trifluoroethylamine precursor reacts with the biphenyl derivative.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing large-scale reactors and continuous flow processes to ensure consistency and efficiency.
Chemical Reactions Analysis
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoroethylamine group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the trifluoroethylamine moiety can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-{[1,1’-Biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride can be compared with other biphenyl derivatives and trifluoroethylamine compounds:
Biphenyl Derivatives: Compounds like 1,1’-biphenyl-4-yl-methanol and 1,1’-biphenyl-4-yl-acetic acid share the biphenyl core but differ in their functional groups, leading to different chemical and biological properties.
Trifluoroethylamine Compounds: Compounds such as 2,2,2-trifluoroethylamine and N-(2,2,2-trifluoroethyl)aniline share the trifluoroethylamine moiety but differ in their aromatic substituents, affecting their reactivity and applications.
The uniqueness of 1-{[1,1’-biphenyl]-4-yl}-2,2,2-trifluoroethan-1-amine hydrochloride lies in the combination of the biphenyl and trifluoroethylamine groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2680531-19-3 |
---|---|
Molecular Formula |
C14H13ClF3N |
Molecular Weight |
287.7 |
Purity |
95 |
Origin of Product |
United States |
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